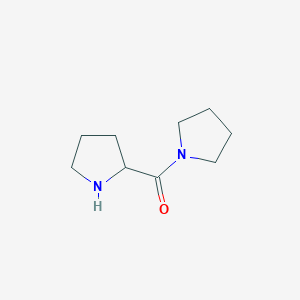
Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
描述
Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is a compound that features a pyrrolidine ring structure. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activity and ability to interact with various biological targets
作用机制
Target of Action
Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is a complex compound that is part of the pyrrolidine class of compounds Pyrrolidine compounds are known to interact with a variety of biological targets due to their versatile scaffold .
Mode of Action
It is known that pyrrolidine compounds can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties allow pyrrolidine compounds to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been found to interact with a wide range of biochemical pathways . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Similar compounds have been studied, and their absorption was found to be rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats . These findings suggest that this compound may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Pyrrolidine compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects . The specific effects of this compound would depend on its specific targets and mode of action.
准备方法
The synthesis of Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For example, the synthesis can involve the reaction of pyrrolidine with specific reagents under controlled conditions to form the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of pyrrolidin-2-one derivatives .
科学研究应用
Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors. The compound’s ability to modulate biological activity makes it a valuable tool in drug discovery and development .
相似化合物的比较
Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activity. The unique structure of this compound allows it to interact with different biological targets and exhibit distinct biological effects .
属性
IUPAC Name |
pyrrolidin-1-yl(pyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWINONZUFKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
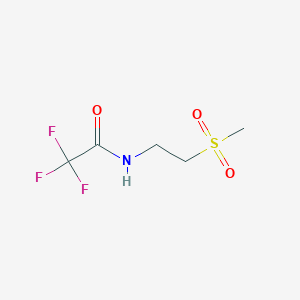
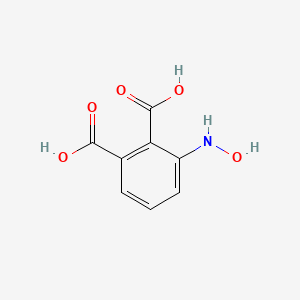
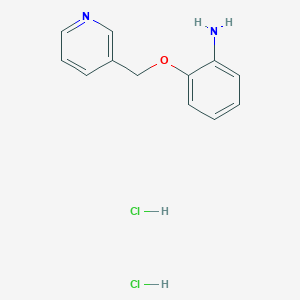
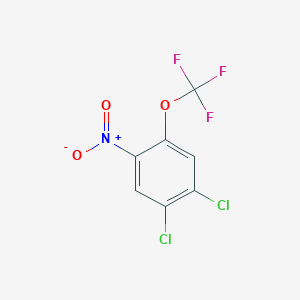
![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)
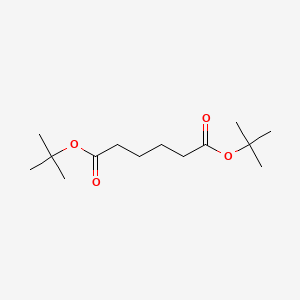
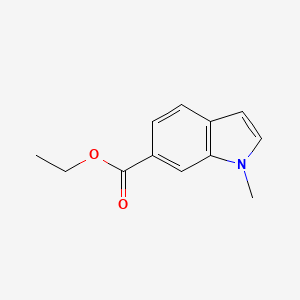
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)
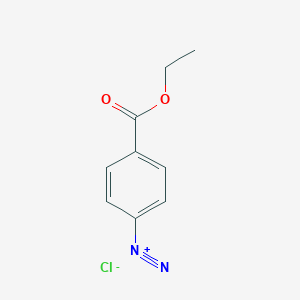
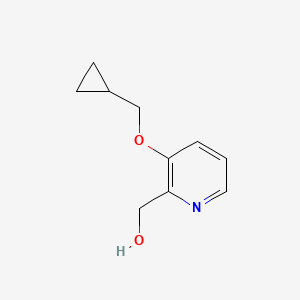
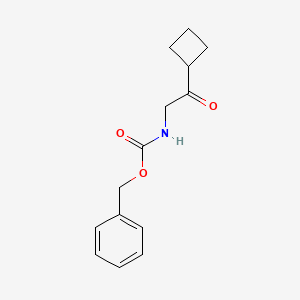
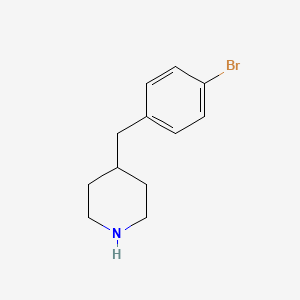
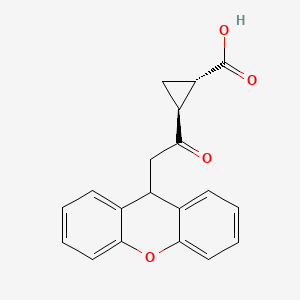
![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)
